2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate, also known as DS-1001b, is a novel small molecule inhibitor specifically designed to target mutant isocitrate dehydrogenase 1 (IDH1). [, ] This compound exhibits high selectivity for mutant IDH1 over its wild-type counterpart and demonstrates promising blood-brain barrier (BBB) permeability. [, ] DS-1001b plays a crucial role in scientific research, particularly in investigating the therapeutic potential of targeting mutant IDH1 in various cancers, especially gliomas. [, , , , ]
The synthesis of DS-1001b is documented in a Patent Cooperation Treaty application (publication number: WO2016052697 A). The compound is synthesized through a series of chemical reactions that involve the formation of specific functional groups aimed at enhancing its bioavailability and selectivity for mutant IDH1.
Key technical details include:
The molecular structure of DS-1001b features a complex arrangement that facilitates its interaction with the mutant IDH1 enzyme. The compound's design includes specific binding sites that allow for effective inhibition of the enzyme's neomorphic activity, which converts α-ketoglutarate to D-2-hydroxyglutarate.
Key structural data includes:
DS-1001b undergoes specific chemical interactions when administered, primarily involving its binding to mutant IDH1. This binding inhibits the enzyme's activity, leading to decreased production of D-2-hydroxyglutarate.
Technical details include:
The mechanism of action for DS-1001b involves several key processes:
Data from studies indicate that this reduction correlates with impaired tumor growth and enhanced differentiation markers in treated cells .
The physical properties of DS-1001b contribute to its efficacy as an oral medication:
Chemical properties include:
Relevant data from pharmacokinetic studies show effective absorption and distribution within brain tissues, supporting its use in treating central nervous system tumors .
DS-1001b has significant potential applications in oncology, particularly for patients with gliomas harboring IDH mutations. Key applications include:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3